molecular formula C16H16N2OS B2898595 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide CAS No. 1286733-13-8

2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2898595
CAS RN: 1286733-13-8
M. Wt: 284.38
InChI Key: AWLJIXBLLNGBGL-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to selectively inhibit the activity of the protein kinase BTK, which is involved in the signaling pathways that are critical for the survival and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide. One potential application is in combination with other cancer therapies, such as chemotherapy or immunotherapy. 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide may also be effective in treating other diseases that involve B-cell signaling pathways, such as autoimmune diseases or certain infections. Additionally, further studies are needed to optimize the dosing and administration of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide in clinical settings.
Conclusion:
In conclusion, 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a promising small molecule inhibitor that selectively targets BTK and has significant anti-tumor activity. While further studies are needed to fully understand its potential applications, 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide represents a promising avenue for the development of new cancer therapies.

Synthesis Methods

The synthesis of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2-bromo-1-ethylpyridin-4-amine and 2-(thiophen-3-yl)acetic acid. These two compounds are reacted together in the presence of various reagents and catalysts to produce the final product, 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a potent inhibitor of BTK and has significant anti-tumor activity. 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide has been shown to be effective against a variety of cancer types, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

2-indol-1-yl-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-16(17-8-5-13-7-10-20-12-13)11-18-9-6-14-3-1-2-4-15(14)18/h1-4,6-7,9-10,12H,5,8,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLJIXBLLNGBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide

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